molecular formula C20H16F3N7O2S B11246232 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11246232
M. Wt: 475.4 g/mol
InChI Key: DVVYUQLSKLQSCM-UHFFFAOYSA-N
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Description

The compound 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, along with various substituents including fluorophenyl and difluorophenyl groups. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The difluorophenylsulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Fluorination: The fluorophenyl groups are typically introduced through electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives of the piperazine ring.

    Reduction Products: Reduced forms of the triazolopyrimidine core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Material Science:

    Agriculture: Investigated for potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Binding to receptors and modulating their signaling pathways.

    Pathway Interference: Interfering with specific biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(4-chlorophenyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-(4-methylphenyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

  • Substituent Effects : The presence of difluorophenyl and sulfonyl groups in 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine imparts unique chemical and biological properties compared to similar compounds.
  • Biological Activity : The specific substituents may enhance the compound’s affinity for certain molecular targets, leading to improved pharmacological effects.

Properties

Molecular Formula

C20H16F3N7O2S

Molecular Weight

475.4 g/mol

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C20H16F3N7O2S/c21-13-1-4-15(5-2-13)30-20-18(26-27-30)19(24-12-25-20)28-7-9-29(10-8-28)33(31,32)17-11-14(22)3-6-16(17)23/h1-6,11-12H,7-10H2

InChI Key

DVVYUQLSKLQSCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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